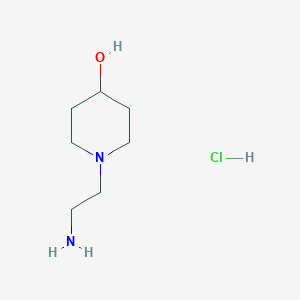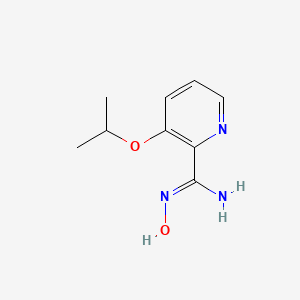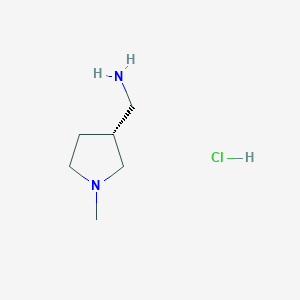![molecular formula C15H14N2O B13673934 7-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13673934.png)
7-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. These compounds are known for their significant biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a fused bicyclic system with a methoxy group at the 7th position and a p-tolyl group at the 2nd position.
Preparation Methods
The synthesis of 7-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization. For instance, the reaction of 2-aminopyridine with p-tolualdehyde in the presence of a suitable catalyst can yield the desired product. Industrial production methods often involve multi-step processes with high yields, utilizing advanced techniques such as microwave-assisted synthesis and flow chemistry .
Chemical Reactions Analysis
7-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imidazo ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the imidazo[1,2-a]pyridine ring, depending on the substituents and reaction conditions. .
Scientific Research Applications
7-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold for the synthesis of various bioactive molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Due to its pharmacological properties, it is investigated for potential use in treating diseases such as tuberculosis and cancer.
Industry: The compound is utilized in the development of new materials and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 7-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects. Additionally, it can bind to DNA and interfere with replication processes, contributing to its anticancer activity. The compound’s ability to modulate various signaling pathways makes it a promising candidate for drug development .
Comparison with Similar Compounds
7-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives such as:
2-(4-Methylphenyl)imidazo[1,2-a]pyridine: Similar structure but lacks the methoxy group, resulting in different biological activities.
2-Chloromethylimidazo[1,2-a]pyridine: Contains a chloromethyl group, which alters its reactivity and applications.
2-Carbaldehydeimidazo[1,2-a]pyridine:
Properties
Molecular Formula |
C15H14N2O |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
7-methoxy-2-(4-methylphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H14N2O/c1-11-3-5-12(6-4-11)14-10-17-8-7-13(18-2)9-15(17)16-14/h3-10H,1-2H3 |
InChI Key |
FMHXBYGFWLPIOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C=CC(=CC3=N2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylate hydrochloride](/img/structure/B13673870.png)

![8,8-Dimethyl-1,9-dioxaspiro[5.5]undecan-4-one](/img/structure/B13673881.png)

![4-Chloro-7-fluoro-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B13673891.png)
![3-Chloro-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13673901.png)

![7-Fluorobenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13673905.png)





